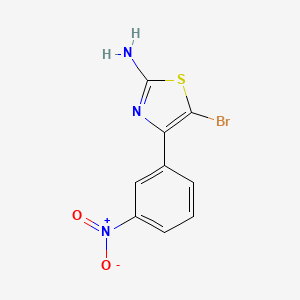
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrimidinylpiperidines This compound is characterized by its unique structure, which includes a pyrimidinyl ring substituted with chlorine and methyl groups, and a piperidine ring attached to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloro-6-methylpyrimidin-4-ol with piperidine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity, and the reaction conditions are closely monitored to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid and 1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-2-carboxylic acid. These compounds share structural similarities but differ in the position of the carboxylic acid group on the piperidine ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-2-carboxylic acid
1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid (isomers with different positions of substituents)
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-5-9(14-11(12)13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCEDKNXCGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Amino-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]methylidene]azanium;bromide](/img/structure/B7887097.png)




![2-Isopropylbenzo[d]thiazol-6-ol](/img/structure/B7887125.png)







